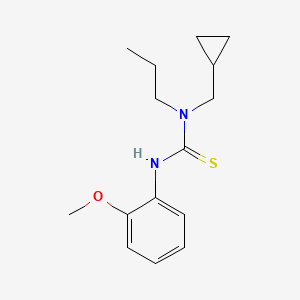![molecular formula C18H18N4O3S B5516455 N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5516455.png)
N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 370.10996162 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Silylation and Heterocyclic Compound Formation
Research by Lazareva et al. (2017) delves into the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic benzoxazasiloles. This study highlights the structural and reactive versatility of N-(2-hydroxyphenyl)acetamide derivatives in synthesizing novel heterocycles, which could have implications in material science and catalysis Lazareva, N., Nikonov, A., Chipanina, N., Oznobikhina, L., Sterkhova, I., & Albanov, A. (2017).
Radiosynthesis and Herbicide Research
Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, showcasing the utility of N-(2-hydroxyphenyl)acetamide derivatives in the development and tracing of agricultural chemicals. This research is crucial for understanding the environmental fate and metabolic pathways of herbicides, contributing to safer and more effective pest management strategies Latli, B., & Casida, J. (1995).
Comparative Metabolism Studies
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, highlighting the biological transformations of compounds structurally related to N-(2-hydroxyphenyl)acetamide. Such studies are pivotal in toxicology and pharmacology, providing insights into the biocompatibility and potential health impacts of these compounds Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).
Anticancer and Antimicrobial Activity
Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, starting from phthalic anhydride. This research demonstrates the potential of N-(2-hydroxyphenyl)acetamide derivatives in the development of novel therapeutics with anticancer and antimicrobial properties, indicating a wide range of biomedical applications Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H. (2019).
Synthesis and Structural Analysis
Nikonov et al. (2016) reported on the silylated derivatives of N-(2-hydroxyphenyl)acetamide, highlighting advanced synthetic methodologies and structural insights through NMR, X-ray crystallography, and FTIR spectroscopy. Such research underpins the chemical versatility and potential application of N-(2-hydroxyphenyl)acetamide derivatives in designing new materials and chemical sensors Nikonov, A., Sterkhova, I., М. Lazarev, I., Albanov, A., & Lazareva, N. F. (2016).
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-17(12-7-3-6-10-15(12)25-2)20-21-18(22)26-11-16(24)19-13-8-4-5-9-14(13)23/h3-10,23H,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWWDYXPLVBOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)
![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)
![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5516423.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)




![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
